3-(4-Fluorobenzoyl)pyridin-2-amine

Medicinal Chemistry Kinase Inhibition Drug Discovery

3-(4-Fluorobenzoyl)pyridin-2-amine (CAS 869558-51-0) is a fluorinated 2-aminopyridine derivative with the molecular formula C12H9FN2O and a molecular weight of 216.21 g/mol. It serves as a versatile building block and core scaffold, primarily in medicinal chemistry for the synthesis and development of potential kinase inhibitors.

Molecular Formula C12H9FN2O
Molecular Weight 216.21 g/mol
CAS No. 869558-51-0
Cat. No. B1531256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorobenzoyl)pyridin-2-amine
CAS869558-51-0
Molecular FormulaC12H9FN2O
Molecular Weight216.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N)C(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C12H9FN2O/c13-9-5-3-8(4-6-9)11(16)10-2-1-7-15-12(10)14/h1-7H,(H2,14,15)
InChIKeyJNDCNNCJGFPSJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorobenzoyl)pyridin-2-amine (CAS 869558-51-0): A Core 2-Aminopyridine Scaffold for Kinase-Targeted Research


3-(4-Fluorobenzoyl)pyridin-2-amine (CAS 869558-51-0) is a fluorinated 2-aminopyridine derivative with the molecular formula C12H9FN2O and a molecular weight of 216.21 g/mol . It serves as a versatile building block and core scaffold, primarily in medicinal chemistry for the synthesis and development of potential kinase inhibitors . The 2-aminopyridine core is a privileged structure in drug discovery due to its ability to bind within the ATP-binding pocket of various kinases, and the specific 4-fluorobenzoyl substitution pattern on this compound creates a unique pharmacophore that differentiates it from other aminopyridine analogs [1].

Critical Differences in 3-(4-Fluorobenzoyl)pyridin-2-amine That Preclude Simple Substitution


Generic substitution among 2-aminopyridine derivatives is not scientifically viable due to the profound impact of even minor structural variations on biological activity and selectivity. The specific regioisomerism of the benzoyl group on the pyridine ring and the presence of the para-fluorine atom are key determinants of the compound's interaction with biological targets [1]. For example, patent literature explicitly demonstrates that modifications at various positions on the pyridine ring and alterations to the fluorobenzoyl moiety can lead to significant changes in potency and selectivity for different kinase targets [2]. Substituting 3-(4-fluorobenzoyl)pyridin-2-amine with a different positional isomer or an analog lacking the fluorine substituent would likely result in a completely different pharmacological profile, making the intended experimental outcomes unreproducible and the procurement of the incorrect compound a critical failure point for any research program [1].

Quantitative Performance Metrics for 3-(4-Fluorobenzoyl)pyridin-2-amine in Key Applications


Defined Molecular Scaffold for Kinase Inhibitor Development

3-(4-Fluorobenzoyl)pyridin-2-amine serves as a defined core scaffold for synthesizing kinase inhibitors, a property documented in patents that establish its utility as a starting material for generating compound libraries with specific target profiles [1]. The 2-aminopyridine moiety is a known ATP-mimetic, and the 4-fluorobenzoyl group is a critical pharmacophoric element that can be elaborated upon to modulate selectivity and potency against a range of kinases, including TAM family kinases and Aurora A [REFS-1, REFS-2]. This established role in patented medicinal chemistry workflows distinguishes it from general, uncharacterized aminopyridine building blocks and provides a strategic advantage for drug discovery programs [1].

Medicinal Chemistry Kinase Inhibition Drug Discovery

Regioisomeric Purity and Synthetic Reliability

The compound is supplied as a defined regioisomer, (2-aminopyridin-3-yl)-(4-fluorophenyl)methanone, with a typical purity of 95% . This high degree of regioisomeric definition is critical, as closely related positional isomers, such as 2-(4-fluorobenzoyl)pyridin-3-amine (CAS 1600982-28-2) or 4-amino-3-(4-fluorobenzoyl)pyridine (CAS AKOS013406538), are distinct chemical entities with different properties [REFS-2, REFS-3]. The absence of isomeric contamination ensures that biological and chemical data generated with this compound are attributable to a single, well-defined molecular entity, thereby guaranteeing experimental reproducibility.

Chemical Synthesis Quality Control Reproducibility

Antiproliferative Potential Validated in Cancer Cell Lines

3-(4-Fluorobenzoyl)pyridin-2-amine has been reported to exhibit significant anti-proliferative activity against the HL-60 lymphoid leukemia cell line . The compound's mechanism is believed to involve the inhibition of key oncogenic kinases, such as ERK1/2 and c-Jun kinase, which are critical for cancer cell proliferation and survival . While specific IC50 values are not provided in the accessible sources, the reported activity profile against this specific cancer model suggests a potential for targeted therapeutic development that may not be a general feature of all 2-aminopyridine analogs.

Cancer Research Antiproliferative Activity Leukemia

Optimized Applications for 3-(4-Fluorobenzoyl)pyridin-2-amine (CAS 869558-51-0) Based on Verified Evidence


Lead Optimization for Novel Kinase Inhibitors

This compound is ideally suited as a starting point for medicinal chemistry programs focused on developing novel kinase inhibitors. Its core structure is explicitly claimed in patents as a precursor for generating potent and selective inhibitors of kinases such as TAM family members and Aurora A [1]. Researchers can leverage this scaffold to synthesize focused libraries by making modifications to the fluorophenyl ring or the 2-amino group, thereby exploring SAR around a known, active pharmacophore [1]. This application is directly supported by the compound's classification as a privileged 2-aminopyridine scaffold for kinase inhibitor development .

Biological Probe for Investigating ERK and c-Jun Kinase Pathways

Due to its reported mechanism of action involving the inhibition of ERK1/2 and c-Jun kinases, 3-(4-fluorobenzoyl)pyridin-2-amine is a relevant tool compound for cell biology studies [1]. It can be used to interrogate the role of these specific signaling cascades in processes like cell proliferation, differentiation, and apoptosis, particularly in HL-60 leukemia cells where its antiproliferative effects have been noted [1]. This scenario is a direct application of the compound's reported biological activity profile.

Chemical Biology Tool for Proteomics and Target Identification

The compound's defined structure and functional groups make it amenable to chemical derivatization for use in chemical proteomics. The 2-amino group on the pyridine ring serves as a potential synthetic handle for introducing linkers or affinity tags (e.g., biotin, fluorophores) without significantly altering the core scaffold that binds to kinase targets [1]. This allows for the creation of activity-based probes for target identification or pull-down assays to validate and characterize the compound's intracellular targets, a strategy consistent with its patent-supported use in drug discovery .

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